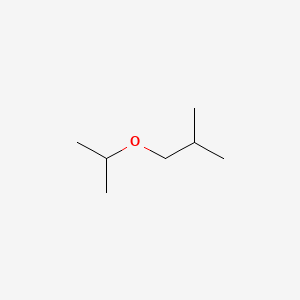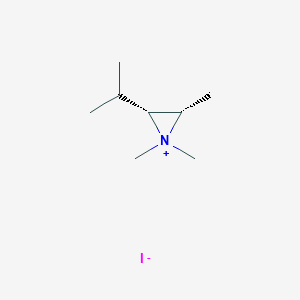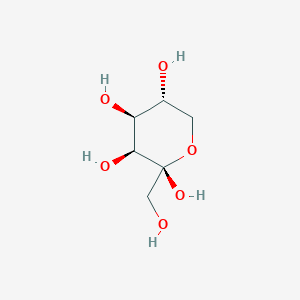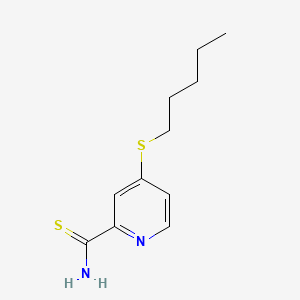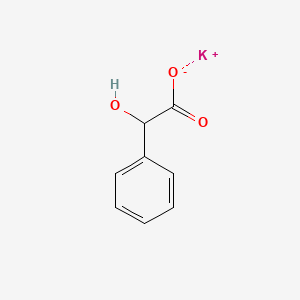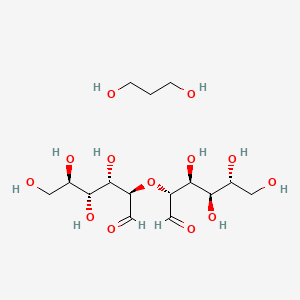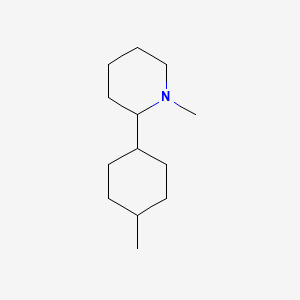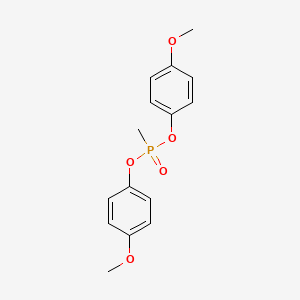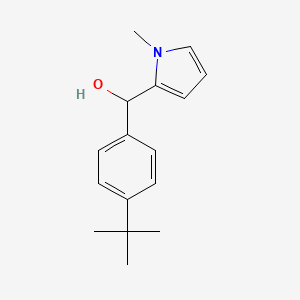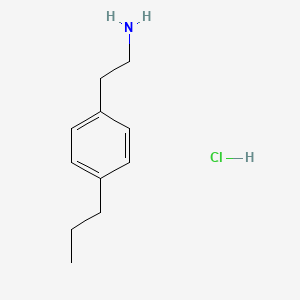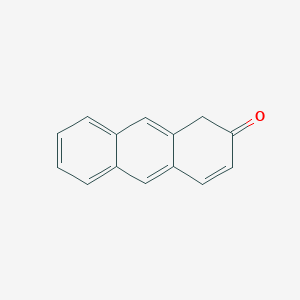
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is a unique organoselenium-tellurium compound It is characterized by the presence of both selenium and tellurium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- typically involves the reaction of selenium and tellurium precursors under controlled conditions. One common method involves the use of organolithium or Grignard reagents to introduce selenium and tellurium atoms into the organic framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive selenium and tellurium species.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and telluroxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenides and tellurides.
Substitution: The selenium and tellurium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions include selenoxides, telluroxides, selenides, tellurides, and various substituted derivatives.
Scientific Research Applications
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organoselenium and organotellurium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- involves its interaction with molecular targets through redox reactions. The selenium and tellurium atoms can undergo oxidation and reduction, influencing various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Ditellurole: Contains tellurium atoms but lacks selenium.
1,3-Diselenole: Contains selenium atoms but lacks tellurium.
1,3-Selenatellurole: Similar structure but different substitution patterns.
Uniqueness
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is unique due to the presence of both selenium and tellurium atoms, which imparts distinct chemical and physical properties
Properties
CAS No. |
400734-61-4 |
|---|---|
Molecular Formula |
C6H4Se2Te2 |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
(2E)-2-(1,3-selenatellurol-2-ylidene)-1,3-selenatellurole |
InChI |
InChI=1S/C6H4Se2Te2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H/b6-5+ |
InChI Key |
USZZNBANEUJJNG-AATRIKPKSA-N |
Isomeric SMILES |
C1=C[Te]/C(=C/2\[Se]C=C[Te]2)/[Se]1 |
Canonical SMILES |
C1=C[Te]C(=C2[Se]C=C[Te]2)[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



